3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzene, chromene, and oxazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting with the preparation of the core chromene structureCommon reagents used in these reactions include alkyl halides, sodium azide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and catalyst choice are critical to achieving the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or ethers .
Scientific Research Applications
3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Shares the chlorophenyl group but has a simpler structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in terms of biological activity but with a different core structure.
Uniqueness
What sets 3-[2-(4-chlorophenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h5-10H,1-4,11-14H2 |
InChI Key |
DSUBBEWEDNBHPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CCC5=CC=C(C=C5)Cl)OC2=O |
Origin of Product |
United States |
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